Boc-amino-PEG3-SS-acid
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Overview
Description
Boc-amino-PEG3-SS-acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of a polyethylene glycol (PEG) spacer with three units, an amine group protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond connected to a carboxylic acid moiety . This compound is valued for its ability to improve solubility and biocompatibility, as well as its redox sensitivity, which enables controlled release under reducing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SS-acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.
Formation of the PEG Spacer: The PEG spacer is introduced by reacting the Boc-protected amine with a PEG derivative.
Introduction of the Disulfide Bond: The disulfide bond is formed by reacting the PEG derivative with a disulfide-containing reagent.
Attachment of the Carboxylic Acid Moiety: The final step involves attaching the carboxylic acid moiety to the PEG-disulfide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Boc-amino-PEG3-SS-acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Scientific Research Applications
Boc-amino-PEG3-SS-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and biomaterials.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
Boc-amino-PEG3-SS-acid functions as a cleavable linker in ADCs. The disulfide bond is sensitive to the reducing environment inside cells, leading to cleavage and release of the drug payload. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG3-SS-acid: Similar structure but lacks the Boc protection on the amine group.
NHS-PEG2-SS-PEG2-NHS: Contains two PEG units and two NHS ester groups.
Mal-C6-α-Amanitin: A different type of cleavable linker used in ADCs
Uniqueness
Boc-amino-PEG3-SS-acid is unique due to its combination of a cleavable disulfide bond, a PEG spacer for enhanced solubility, and a Boc-protected amine for controlled reactivity. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates .
Biological Activity
Boc-amino-PEG3-SS-acid, also known as BocNH-PEG3-SS-acid, is a cleavable linker extensively utilized in bioconjugation and peptide synthesis. Its unique structure, featuring a Boc-protected amine, a polyethylene glycol (PEG) spacer, and a disulfide bond, enables controlled release in biological systems. This article explores its biological activity, applications, and relevant research findings.
Structure and Properties
Chemical Structure:
- Molecular Formula: C16H31NO7S2
- Molecular Weight: 413.54 g/mol
- CAS Number: 2749285-27-4
- Purity: >96%
The compound consists of:
- A Boc-protected amine that prevents premature reactions.
- A PEG3 spacer that enhances solubility and reduces steric hindrance.
- A disulfide bond that facilitates cleavage under reducing conditions, allowing for controlled drug release.
The biological activity of this compound is primarily attributed to its ability to serve as a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond can be selectively cleaved in the reducing environment of the cytoplasm or tumor microenvironment, releasing the attached drug or therapeutic agent at the target site. This mechanism enhances the efficacy of therapeutic agents while minimizing systemic toxicity.
Applications
This compound is used in various applications:
- Peptide Synthesis : It allows for the incorporation of cleavable linkers into peptides, enhancing their therapeutic potential.
- Drug Delivery Systems : The compound supports controlled release mechanisms in drug delivery applications.
- Bioconjugation : It facilitates the attachment of proteins or peptides to other molecules, enabling targeted therapies.
Case Studies and Experimental Data
-
Antibody-Drug Conjugates (ADCs) :
- In a study assessing the efficacy of ADCs using this compound, researchers reported improved tumor targeting and reduced off-target effects compared to traditional drug delivery methods. The disulfide linkage allowed for selective release of the cytotoxic agent within cancer cells, enhancing therapeutic outcomes .
-
In Vivo Studies :
- A high-throughput physiological assay demonstrated that compounds linked via PEG linkers exhibited significantly enhanced potency (EC50 values as low as 1.47 nM) in activating signaling pathways associated with protease-activated receptor 2 (PAR2) . This indicates that this compound can improve the pharmacological profile of therapeutic agents.
- Structure Activity Relationship (SAR) Studies :
Comparative Analysis
Property | This compound | Other PEG Linkers |
---|---|---|
Cleavability | Yes (disulfide bond) | Varies (ester/amide) |
Solubility | High | Varies |
Therapeutic Application | ADCs, drug delivery | Broad (e.g., vaccines) |
Release Mechanism | Reducing environment | pH or enzymatic |
Properties
Molecular Formula |
C16H31NO7S2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
YGTPMONHRLIFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |
Origin of Product |
United States |
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